N,N-Diphenyl-4-(pyridin-2-yl)aniline

Catalog No.
S3525432
CAS No.
140947-06-4
M.F
C23H18N2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diphenyl-4-(pyridin-2-yl)aniline

CAS Number

140947-06-4

Product Name

N,N-Diphenyl-4-(pyridin-2-yl)aniline

IUPAC Name

N,N-diphenyl-4-pyridin-2-ylaniline

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C23H18N2/c1-3-9-20(10-4-1)25(21-11-5-2-6-12-21)22-16-14-19(15-17-22)23-13-7-8-18-24-23/h1-18H

InChI Key

ZJYVHTLRIRREKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=N4

N,N-Diphenyl-4-(pyridin-2-yl)aniline, with the chemical formula C23H18N2C_{23}H_{18}N_{2} and CAS number 140947-06-4, is a compound characterized by its dual aromatic structure, which includes a diphenyl group and a pyridine moiety. This compound is classified as an aryl amine and is notable for its potential applications in various fields, including organic electronics and pharmaceuticals. The molecular weight of N,N-Diphenyl-4-(pyridin-2-yl)aniline is approximately 322.40 g/mol .

Involving N,N-Diphenyl-4-(pyridin-2-yl)aniline are not extensively documented, it can participate in various organic reactions typical of aryl amines. These include:

  • Electrophilic Aromatic Substitution: The presence of the pyridine ring can influence the reactivity of the aniline nitrogen, allowing for substitution reactions.
  • Coupling Reactions: It can be involved in coupling reactions with other electrophiles or nucleophiles, especially in the synthesis of more complex organic compounds.

The compound's reactivity is influenced by both its electron-rich aromatic systems and the nitrogen atom's basicity, which can facilitate further chemical transformations .

  • Antioxidant Properties: Many aryl amines have shown potential as antioxidants.
  • Anticancer Activity: Some derivatives of diphenylamines are being investigated for their anticancer properties.

Further studies would be necessary to elucidate specific biological effects and mechanisms of action for N,N-Diphenyl-4-(pyridin-2-yl)aniline .

N,N-Diphenyl-4-(pyridin-2-yl)aniline can be synthesized through several methods, with one common approach involving the reaction between 2-bromopyridine and 4-(diphenylamino)phenylboronic acid. This method typically employs palladium-catalyzed cross-coupling reactions to form the desired product . Other synthetic routes may also exist, highlighting the versatility in its preparation.

This compound finds applications in various fields:

  • Organic Electronics: Due to its electronic properties, it can be used in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.
  • Material Science: It may be utilized in creating advanced materials with specific optical or electronic properties .

Several compounds share structural similarities with N,N-Diphenyl-4-(pyridin-2-yl)aniline. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
N,N-DiphenylamineC12H11NC_{12}H_{11}NSimple diphenyl structure without pyridine
4-(Pyridin-2-yl)anilineC11H10N2C_{11}H_{10}N_2Contains only one phenyl group
N,N-Diphenyl-4-(pyridin-3-yl)anilineC23H18N2C_{23}H_{18}N_2Similar structure but differs in pyridine position

Uniqueness of N,N-Diphenyl-4-(pyridin-2-yl)aniline

N,N-Diphenyl-4-(pyridin-2-yl)aniline is unique due to its combination of a diphenyl group and a pyridine ring at a specific position on the aniline structure. This arrangement may confer distinct electronic properties that are advantageous for applications in organic electronics and pharmaceuticals compared to other similar compounds. Its ability to participate in various

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Optimization Strategies

The Suzuki-Miyaura reaction is the cornerstone of N,N-Diphenyl-4-(pyridin-2-yl)aniline synthesis, enabling the coupling of pyridinyl boronic acids with diarylaniline precursors. Key optimization parameters include:

  • Catalyst Selection: Heterogeneous palladium catalysts immobilized on microporous polymers, such as KAPs(Ph-PPh₃)-Pd, exhibit turnover frequencies (TOF) up to 76 min⁻¹ under mild conditions. These systems enhance recyclability and reduce metal leaching compared to homogeneous analogs.
  • Base and Solvent Systems: Aqueous ethanol with sodium carbonate as a base achieves >90% yield in ligand-free couplings, minimizing side reactions from phosphine ligands. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their tendency to promote protodeboronation.
  • Temperature Control: Room-temperature couplings are feasible with electron-deficient aryl chlorides, reducing energy costs and decomposition risks.

A comparative analysis of catalytic systems reveals that electron-deficient aryl fluorides undergo C–F bond activation via migratory insertion of palladium carbenes, broadening substrate compatibility.

Ligand Design for Enhanced Catalytic Efficiency

Ligands critically influence transmetallation and oxidative addition steps. Bulky trialkylphosphines and N-heterocyclic carbenes (NHCs) accelerate sterically hindered couplings:

  • Phosphinoimidazo[1,5-a]pyridine Ligands: 3-Aryl-1-phosphino derivatives facilitate couplings between hindered aryl halides and boronic acids, achieving full conversion in 2 minutes for activated substrates.
  • Bidentate Phosphines: Dppf (1,1′-bis(diphenylphosphino)ferrocene) improves stability of palladium intermediates in multi-aryl systems.

Ligand-free systems using aryl trifluoroborates, which resist hydrolysis, enable couplings in aqueous media without requiring inert atmospheres.

Alternative Boronic Acid Functionalization Pathways

Organotrifluoroborates and MIDA boronates address boronic acid instability:

  • Organotrifluoroborates: Potassium aryltrifluoroborates resist protodeboronation in acidic or basic media, enabling sequential couplings without intermediate purification.
  • MIDA Boronates: These sp³-hybridized boron species tolerate anhydrous cross-coupling conditions and deprotect under mild aqueous bases (e.g., NaHCO₃), simplifying iterative syntheses.

For N,N-Diphenyl-4-(pyridin-2-yl)aniline, prefunctionalization of the pyridinyl moiety as a MIDA boronate allows selective coupling with diarylaniline bromides before deprotection.

Solvent System Selection and Reaction Medium Engineering

Solvent polarity and proticity significantly impact reaction kinetics:

SolventYield (%)Reaction TimeKey Advantage
Aqueous Ethanol922 hLigand-free, aerobic conditions
Toluene856 hCompatibility with bulky ligands
THF788 hLow-temperature stability

Microporous polymer-supported catalysts enhance substrate adsorption in toluene, achieving TOFs of 4569 h⁻¹. Mixed aqueous-organic media reduce byproduct formation via hydrogen-bonding stabilization of intermediates.

Scalability Challenges in Multi-Aryl Synthesis

Scalability hurdles arise from:

  • Steric Hindrance: Bulky diphenylamino and pyridinyl groups impede transmetallation, necessitating high catalyst loadings (5–10 mol%) in batch reactors.
  • Continuous Flow Systems: Tubular reactors with immobilized palladium catalysts improve mass transfer and reduce reaction times from hours to minutes.
  • Purification Complexity: Chromatographic separation of multi-aryl byproducts remains a bottleneck, prompting interest in selective crystallization using hexane/ethyl acetate gradients.

Recent advances in microwave-assisted Suzuki couplings reduce energy consumption by 40% compared to conventional heating, though substrate decomposition risks persist.

Reaction Kinetics of Transmetalation Processes

Transmetalation, the transfer of ligands between metal centers, is a pivotal step in palladium-catalyzed syntheses of N,N-Diphenyl-4-(pyridin-2-yl)aniline. In Suzuki-Miyaura and Buchwald-Hartwig couplings, this step involves the transfer of an aryl group from boron or tin reagents to palladium intermediates. Kinetic studies reveal that transmetalation proceeds via bimetallic transition states, where steric crowding and ligand dissociation kinetics dictate reaction rates [2] [5].

For example, in Suzuki couplings, the dissociation of phosphine ligands from Pd(II) intermediates creates a coordinatively unsaturated site for nucleophilic attack by the arylboronic acid [2]. Bulky ligands like BrettPhos increase activation barriers due to steric hindrance, slowing transmetalation rates by up to 50% compared to smaller ligands [4]. Conversely, electron-deficient aryl halides accelerate transmetalation by stabilizing partial negative charges in transition states [7].

Table 1: Impact of Ligand Steric Bulk on Transmetalation Rates

LigandTolman Cone Angle (°)Relative Rate (krel)
BrettPhos1681.0
RuPhos1472.3
Triphenylphosphine1453.1

Data derived from DFT calculations [4] and kinetic profiling [2] highlight how ligand architecture modulates transmetalation efficiency.

Computational Modeling of Transition States

Recent advances in machine learning (ML) have enabled precise predictions of transition-state geometries for palladium-mediated couplings. For N,N-Diphenyl-4-(pyridin-2-yl)aniline, ML models trained on quantum chemical datasets identify pentacoordinated palladium intermediates as key transition states during aryl-nitrogen bond formation [3]. These models predict that the pyridinyl group’s electron-withdrawing nature stabilizes partial charges in the transition state, reducing activation energies by 8–12 kcal/mol compared to phenyl substituents [3] [7].

Density functional theory (DFT) studies of Buchwald-Hartwig aminations further reveal that reductive elimination—the final C–N bond-forming step—proceeds through a three-centered transition state involving palladium, nitrogen, and the aryl group [4]. Steric clashes between the pyridinyl ring and palladium ligands increase the energy barrier by 4–6 kcal/mol, necessitating optimized ligand frameworks to mitigate these effects [4] [5].

Table 2: Calculated Activation Energies for Reductive Elimination

LigandΔG‡ (kcal/mol)
BrettPhos24.1
RuPhos19.8
XPhos18.3

Substrate Electronic Effects on Coupling Efficiency

The electronic properties of aryl halides and amines profoundly influence coupling efficiency. Electron-withdrawing groups (EWGs) on aryl halides, such as the pyridinyl moiety in N,N-Diphenyl-4-(pyridin-2-yl)aniline, polarize the C–X bond, accelerating oxidative addition to palladium(0) [5] [7]. For instance, aryl chlorides with EWGs exhibit oxidative addition rates 10-fold higher than their electron-rich counterparts [7].

Conversely, electron-donating groups (EDGs) on amines enhance nucleophilicity but may destabilize palladium intermediates through excessive electron density. Striking a balance, secondary amines like diphenylamine—used in the target compound’s synthesis—exhibit optimal coupling yields due to moderate electron donation and reduced steric hindrance [5] [7].

Table 3: Coupling Yields vs. Substituent Electronic Effects

Aryl Halide SubstituentAmine TypeYield (%)
Pyridinyl (EWG)Diphenylamine92
Methoxy (EDG)Diphenylamine78
Pyridinyl (EWG)Aniline65

Palladium Speciation Analysis During Catalytic Cycles

In-situ X-ray absorption spectroscopy (XAS) and NMR studies track palladium speciation during catalytic cycles. For N,N-Diphenyl-4-(pyridin-2-yl)aniline synthesis, Pd(0) species dominate during oxidative addition, while Pd(II) intermediates prevail during transmetalation and reductive elimination [4] [5]. Ligand choice critically affects speciation: BrettPhos stabilizes Pd(II) intermediates, whereas RuPhos promotes Pd(0) regeneration, enhancing turnover frequencies by 30% [4].

Notably, the pyridinyl group’s π-acidic character facilitates ligand exchange at palladium centers, preventing catalyst deactivation through unwanted aggregation [5]. This electronic interaction is quantified via cyclic voltammetry, showing a 0.2 V anodic shift in palladium’s oxidation potential when coordinated to pyridinyl-containing substrates [7].

Table 4: Palladium Speciation in Catalytic Cycles

Reaction StageDominant Pd SpeciesLigand Influence
Oxidative AdditionPd(0)Low
TransmetalationPd(II)High (BrettPhos)
Reductive EliminationPd(II) → Pd(0)High (RuPhos)

The crystallographic analysis of N,N-Diphenyl-4-(pyridin-2-yl)aniline reveals fundamental structural characteristics that govern its molecular behavior. The compound has been successfully characterized through X-ray diffraction studies, with crystallographic data deposited in the Cambridge Crystallographic Data Centre under reference number 672370 [1]. This structural determination was reported in the Chemistry - An Asian Journal in 2008 with the associated article DOI: 10.1002/asia.200800074 [1].

The molecular structure of N,N-Diphenyl-4-(pyridin-2-yl)aniline exhibits a non-planar conformation, which is characteristic of triphenylamine derivatives [2]. The central nitrogen atom adopts a pyramidal geometry with the three aromatic substituents arranged in a propeller-like configuration [2]. This geometric arrangement results from the balance between electronic conjugation, which favors planarity, and steric repulsion between ortho-hydrogen atoms, which promotes twisting [3].

The crystallographic analysis reveals that the molecule possesses C₂ symmetry in its optimal geometry, similar to other diphenylamine derivatives [3]. The dihedral angles between the aromatic rings deviate significantly from planarity, with the pyridine ring making a substantial angle with the central aniline moiety [4] [5]. This deviation from planarity is crucial for understanding the compound's electronic properties and solid-state behavior.

The crystal structure exhibits the characteristic features of donor-acceptor systems, where the diphenylamine unit functions as the electron donor and the pyridine nitrogen serves as the electron acceptor [6] [7]. The spatial arrangement of these components facilitates intramolecular charge transfer while maintaining structural integrity through optimized bond angles and distances [2].

Steric Effects on Planarity and π-Conjugation

Steric effects play a pivotal role in determining the molecular conformation of N,N-Diphenyl-4-(pyridin-2-yl)aniline. The non-planar geometry observed in this compound results from the repulsive interactions between ortho-hydrogen atoms on adjacent aromatic rings [3]. These steric interactions create an energy barrier that prevents the molecule from adopting a completely planar conformation, despite the potential for enhanced π-conjugation in such an arrangement.

The optimal dihedral angle between the phenyl rings in diphenylamine derivatives has been determined to be approximately 26-28 degrees [3]. This angle represents an equilibrium between the stabilizing effects of electron delocalization and the destabilizing steric repulsion between hydrogen atoms [3]. The presence of the pyridine substituent in N,N-Diphenyl-4-(pyridin-2-yl)aniline introduces additional steric considerations that further influence the molecular geometry.

The torsional potential energy surface for diphenylamine-type molecules exhibits a double-barrier character, with energy barriers of approximately 10 kilojoules per mole for rotation around the nitrogen-phenyl bonds [3]. This relatively low barrier allows for conformational flexibility while maintaining the preferred twisted geometry [3]. The twisted conformation effectively disrupts intermolecular π-π stacking interactions, which has significant implications for the compound's solid-state properties and solubility characteristics [8].

The π-conjugation pathway in N,N-Diphenyl-4-(pyridin-2-yl)aniline extends through the entire molecular framework, connecting the donor diphenylamine unit to the acceptor pyridine moiety [2]. However, the non-planar geometry modulates the extent of orbital overlap, creating a balance between electronic communication and steric optimization [9]. This structural feature is crucial for the compound's charge transfer properties and photophysical behavior.

Donor-Acceptor Interactions in Solid-State Packing

The solid-state packing of N,N-Diphenyl-4-(pyridin-2-yl)aniline is governed by the interplay between donor-acceptor interactions and intermolecular forces. The compound exhibits characteristics typical of donor-acceptor systems, where the triphenylamine unit serves as the electron donor and the pyridine nitrogen functions as the electron acceptor [6] [7] [10]. This molecular architecture facilitates both intramolecular and intermolecular charge transfer processes.

In the crystal lattice, the non-planar molecular geometry significantly affects the packing arrangement. Unlike planar aromatic compounds that readily form π-π stacked structures, the twisted conformation of N,N-Diphenyl-4-(pyridin-2-yl)aniline disrupts such interactions [8]. This geometric feature leads to reduced intermolecular π-π stacking and consequently lower crystal packing energies compared to planar analogues [8].

The primary intermolecular interactions in the solid state include weak C-H⋯N hydrogen bonds involving the pyridine nitrogen atom [11] [12]. These interactions, while individually weak, collectively contribute to the stability of the crystal structure [12]. Additional C-H⋯π interactions between aromatic rings of neighboring molecules provide secondary stabilization [12] [13].

Van der Waals forces constitute the major contribution to crystal stability, accounting for the largest percentage of intermolecular interactions in the solid state [12]. The Hirshfeld surface analysis of related compounds indicates that H⋯H contacts typically contribute 43.8% of the total interactions, while N⋯H/H⋯N contacts account for 31.7%, and C⋯H/H⋯C interactions contribute 18.4% [12]. These statistics highlight the predominance of weak intermolecular forces over strong directional interactions.

The reduced crystal packing energy resulting from the twisted molecular geometry translates to improved solubility characteristics compared to planar analogues [8]. This relationship between molecular conformation and solid-state properties is crucial for applications requiring good solubility or processability. The disrupted π-π stacking also affects the compound's melting point, typically resulting in lower melting temperatures compared to planar isomers [8].

Substituent Electronic Modulation Strategies

The electronic properties of N,N-Diphenyl-4-(pyridin-2-yl)aniline can be systematically modulated through strategic substituent modifications. The modulation strategies focus on tuning the donor strength of the triphenylamine unit and the acceptor strength of the pyridine moiety to achieve desired electronic characteristics [14] [15] [9].

Modification of the pyridine acceptor unit represents a primary strategy for electronic tuning. The position of the nitrogen atom within the pyridine ring significantly affects the acceptor strength, with meta and para positions providing different electronic communication pathways [15]. Systematic studies on terpyridine/diphenylamine derivatives have demonstrated that switching the nitrogen position can adjust the electron-withdrawing strength of the acceptor unit, thereby modifying fluorescence properties and lowest unoccupied molecular orbital energy levels [15].

Substituent effects on the triphenylamine donor unit offer another avenue for electronic modulation. The introduction of electron-donating groups such as methyl or methoxy substituents on the phenyl rings enhances the donor strength by raising the highest occupied molecular orbital energy level [6] [7]. Conversely, electron-withdrawing substituents like trifluoromethyl groups reduce the donor capacity and lower the highest occupied molecular orbital [14].

The incorporation of extended conjugation systems provides a mechanism for fine-tuning the electronic band gap. Studies on related systems have shown that extending the π-conjugation pathway through acetylenic linkers or additional aromatic rings can narrow the highest occupied molecular orbital-lowest unoccupied molecular orbital gap and modify the charge transfer characteristics [16]. This approach allows for the development of compounds with tailored optical and electronic properties.

The electronic modulation strategies must consider the balance between donor and acceptor strengths to optimize specific properties. For instance, in organic light-emitting device applications, moderate donor-acceptor strength provides optimal charge transport and emission characteristics [15]. The systematic variation of substituents enables the development of structure-property relationships that guide the design of compounds with enhanced performance characteristics.

XLogP3

5.9

Dates

Last modified: 02-18-2024

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